REACTION_SMILES
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[CH3:12][CH2:13][N:14]([CH2:15][CH3:16])[CH2:17][CH3:18].[CH3:1][N:2]([CH2:3][CH2:4][N:5]1[CH2:6][CH2:7][NH:8][CH2:9][CH2:10]1)[CH3:11].[Cl:19][c:20]1[cH:21][cH:22][c:23]([S:26](=[O:27])(=[O:28])[Cl:29])[cH:24][n:25]1.[Cl:30][CH2:31][Cl:32]>>[CH3:1][N:2]([CH2:3][CH2:4][N:5]1[CH2:6][CH2:7][N:8]([S:26]([c:23]2[cH:22][cH:21][c:20]([Cl:19])[n:25][cH:24]2)(=[O:27])=[O:28])[CH2:9][CH2:10]1)[CH3:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)CCN1CCNCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Cl)c1ccc(Cl)nc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Type
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product
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Smiles
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CN(C)CCN1CCN(S(=O)(=O)c2ccc(Cl)nc2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |